molecular formula C8H11N3O2 B13028445 N,2,6-Trimethyl-3-nitropyridin-4-amine

N,2,6-Trimethyl-3-nitropyridin-4-amine

Cat. No.: B13028445
M. Wt: 181.19 g/mol
InChI Key: HPNPYHLPEIOCKR-UHFFFAOYSA-N
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Description

N,2,6-Trimethyl-3-nitropyridin-4-amine is a pyridine derivative featuring a nitro group at position 3, an amine group at position 4, and methyl substituents at positions 2, 6, and the nitrogen atom. Its molecular formula is C₉H₁₂N₄O₂, with a molecular weight of 208.22 g/mol. The compound’s structure combines electron-withdrawing (nitro) and electron-donating (methyl) groups, which influence its electronic properties and reactivity.

Properties

Molecular Formula

C8H11N3O2

Molecular Weight

181.19 g/mol

IUPAC Name

N,2,6-trimethyl-3-nitropyridin-4-amine

InChI

InChI=1S/C8H11N3O2/c1-5-4-7(9-3)8(11(12)13)6(2)10-5/h4H,1-3H3,(H,9,10)

InChI Key

HPNPYHLPEIOCKR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=N1)C)[N+](=O)[O-])NC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,2,6-Trimethyl-3-nitropyridin-4-amine typically involves the nitration of 2,6-dimethylpyridine followed by amination. One common method includes the reaction of 2,6-dimethylpyridine with nitric acid to introduce the nitro group at the 3-position.

Industrial Production Methods

Industrial production of this compound often employs continuous flow synthesis techniques to ensure high yield and purity. The process involves the controlled addition of reagents and precise temperature control to optimize the reaction conditions .

Chemical Reactions Analysis

Types of Reactions

N,2,6-Trimethyl-3-nitropyridin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Amino derivatives: Formed through the reduction of the nitro group.

    Nitroso derivatives: Formed through the oxidation of the compound.

    Substituted pyridines: Formed through substitution reactions.

Scientific Research Applications

N,2,6-Trimethyl-3-nitropyridin-4-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N,2,6-Trimethyl-3-nitropyridin-4-amine involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The compound can also act as a ligand, binding to specific receptors or enzymes and modulating their activity .

Comparison with Similar Compounds

Key Observations:

Substituent Effects: The trifluoromethyl group in 3-nitro-N-{[3-(trifluoromethyl)phenyl]methyl}pyridin-4-amine introduces significant electron-withdrawing effects and steric bulk, which may reduce solubility in polar solvents compared to the methylated target compound .

Synthetic Yields :

  • While synthesis data for this compound are unavailable, 4-(4-methoxyphenyl)-3-nitropyridin-2-amine achieves yields of 84–89% via optimized routes involving cross-coupling or nitration/amination steps . This suggests that sterically simpler derivatives may benefit from higher synthetic efficiency compared to bulkier analogs.

Molecular Weight and Applications :

  • The lower molecular weight of this compound (208.22 g/mol) compared to the trifluoromethylated derivative (297.23 g/mol) may enhance its bioavailability in pharmaceutical contexts, where lipophilicity and molecular size are critical .

Reactivity and Stability

  • Nitro Group Stability : All three compounds contain a nitro group, which is prone to thermal or photolytic degradation. However, the methyl groups in the target compound may provide steric protection, enhancing stability relative to the benzyl-substituted analog .
  • Amino Group Reactivity: The amine group in the target compound (position 4) is less sterically hindered than in 3-nitro-N-{[3-(trifluoromethyl)phenyl]methyl}pyridin-4-amine, where the bulky benzyl substituent may hinder nucleophilic reactions .

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